molecular formula C19H23N5O4 B2364780 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844659-19-4

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2364780
CAS No.: 844659-19-4
M. Wt: 385.424
InChI Key: TXHZZLDJNPQPGV-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and various functional groups such as methoxyethyl and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

    Introduction of Functional Groups: The methoxyethyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused purine-pyrimidine ring system. This step may require elevated temperatures and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the reduction of specific functional groups, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

    Interfering with DNA/RNA: It may interact with nucleic acids, affecting their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Thiazolo[3,2-a]pyrimidine Derivatives: These compounds have a thiazole ring fused with a pyrimidine ring and are studied for their potential therapeutic applications.

Uniqueness

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific functional groups and the combination of purine and pyrimidine rings

Properties

IUPAC Name

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-21-16-15(17(25)24(19(21)26)11-12-27-2)23-10-4-9-22(18(23)20-16)13-5-7-14(28-3)8-6-13/h5-8H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHZZLDJNPQPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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